5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole, also known as CMT, is an organic compound that has been used in a variety of scientific research applications. It is a member of the thiadiazole family, which is a group of compounds that are known for their ability to bind to metal ions. CMT is a colorless solid with a molecular weight of 220.6 g/mol and a melting point of 97°C. It is soluble in water, ethanol, and other organic solvents, making it a highly versatile compound.
Scientific Research Applications
- Findings : The protection efficiency decreases with increasing temperature and acid concentration but increases with inhibitor concentration. CMPPC behaves as a mixed-type inhibitor, adsorbing on the metal surface following Langmuir adsorption isotherm patterns .
- CMPPC’s Role : Compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide (a derivative of CMPPC) exhibited potent growth inhibition against Mycobacterium tuberculosis (MIC = 0.2 μg/mL) .
Corrosion Inhibition for Mild Steel
Antimycobacterial Activity
Synthetic Routes and Drug Development
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . It is plausible that 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole operates in a similar manner.
Biochemical Pathways
Related compounds have been shown to possess various biological activities, suggesting that 5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole. For instance, a study found that a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibited corrosion protection properties for mild steel in an acidic environment . This suggests that the action of 5-Chloro-3-(3-methylphenyl)-1,2,4-thiadiazole may also be influenced by environmental conditions.
properties
IUPAC Name |
5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMANBSOUSXOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221342-38-6 |
Source
|
Record name | 5-chloro-3-(3-methylphenyl)-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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